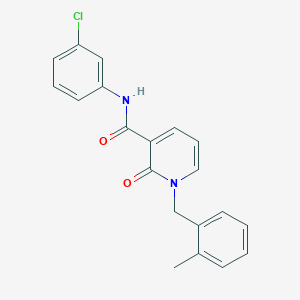
N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Activity Relationship (SAR)
Research on closely related compounds, such as 5,6-diarylpyridines, reveals significant insights into the synthesis and SAR of compounds as potent and selective human CB1 inverse agonists. These studies detail the chemical synthesis and biological activities, providing a foundation for understanding the interactions and potential applications of similar compounds in scientific research (Meurer et al., 2005).
Asymmetric Synthesis
The development of new chiral auxiliaries for asymmetric synthesis highlights the importance of such compounds in creating highly selective and enantiomerically pure substances. This has profound implications for drug development and the synthesis of bioactive molecules, showcasing the compound's relevance in facilitating asymmetric synthesis of amino acids (Belokon’ et al., 2002).
Antimicrobial Activities
Research into tetrahydropyrimidine derivatives, including those structurally related to the specified compound, demonstrates their potential as antimicrobial agents. These findings are crucial for the development of new therapeutic options against bacterial and fungal infections, indicating the broad applicability of such compounds in addressing global health challenges (Akbari et al., 2008).
Electronic Properties and Interaction Studies
Investigations into the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides underscore the significance of structural variations on the physicochemical characteristics of such compounds. This research provides essential insights into the molecular design and optimization for various applications, including material science and molecular electronics (Gallagher et al., 2022).
Polymer Science Applications
The synthesis and properties of aromatic polyamides and polyimides based on bisphenylphthalimidine derivatives point to the applicability of similar compounds in creating high-performance materials. These materials exhibit enhanced thermal stability and solubility, making them suitable for advanced applications in aerospace, electronics, and beyond (Yang & Lin, 1995).
Safety And Hazards
This involves looking at the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For novel or less-studied compounds, some of this information may not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-6-2-3-7-15(14)13-23-11-5-10-18(20(23)25)19(24)22-17-9-4-8-16(21)12-17/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXTAOZLRSDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
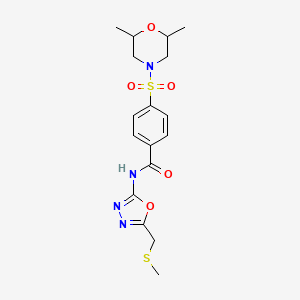
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
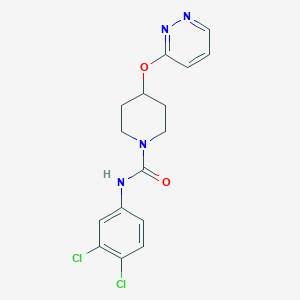
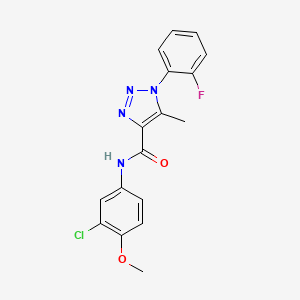
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)
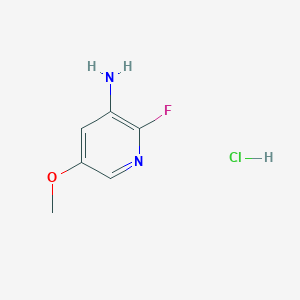
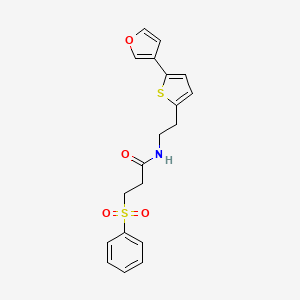
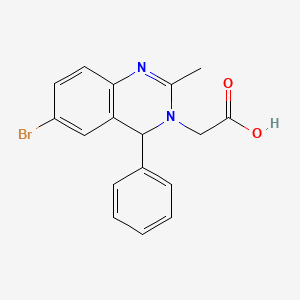
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)